molecular formula C19H15ClN4O3S B12257522 N-[(4-Chlorophenyl)methyl]-5-(5-phenyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide

N-[(4-Chlorophenyl)methyl]-5-(5-phenyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide

Cat. No.: B12257522
M. Wt: 414.9 g/mol
InChI Key: NBUVJVZDKZSHKX-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-5-(5-phenyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring, an oxadiazole ring, and a sulfonamide group. These structural features contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C19H15ClN4O3S

Molecular Weight

414.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrole-3-sulfonamide

InChI

InChI=1S/C19H15ClN4O3S/c20-15-8-6-13(7-9-15)11-22-28(25,26)16-10-17(21-12-16)19-24-23-18(27-19)14-4-2-1-3-5-14/h1-10,12,21-22H,11H2

InChI Key

NBUVJVZDKZSHKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CN3)S(=O)(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-5-(5-phenyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring . The intermediate product is then subjected to sulfonylation and nucleophilic substitution to introduce the sulfonamide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-5-(5-phenyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols .

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-5-(5-phenyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in microbial or cancer cell metabolism, leading to the disruption of essential biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and oxadiazole-containing molecules, such as:

Uniqueness

N-[(4-Chlorophenyl)methyl]-5-(5-phenyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide is unique due to its combination of a pyrrole ring, an oxadiazole ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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